molecular formula C33H34N2O6 B11449941 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11449941
M. Wt: 554.6 g/mol
InChI Key: AHUWLCOXOJBNRW-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its intricate structure, which includes multiple aromatic rings, methoxy groups, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 3,4-dimethoxybenzaldehyde with 3-hydroxy-4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Cyclization: The resulting product undergoes cyclization with 2-methyl-4-methylphenylamine in the presence of an acid catalyst like hydrochloric acid.

    Oxidation: The cyclized product is then oxidized using an oxidizing agent such as potassium permanganate to form the hexahydroquinoline core.

    Amidation: Finally, the carboxylic acid group is converted to the carboxamide using a reagent like thionyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, it is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, preliminary studies indicate that this compound may have therapeutic potential. It is being investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, inhibit or activate receptors, and alter cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 7-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

The uniqueness of 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C33H34N2O6

Molecular Weight

554.6 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C33H34N2O6/c1-18-6-10-23(11-7-18)35-33(38)30-19(2)34-24-14-22(20-8-13-28(40-4)29(17-20)41-5)16-26(37)32(24)31(30)21-9-12-27(39-3)25(36)15-21/h6-13,15,17,22,31,34,36H,14,16H2,1-5H3,(H,35,38)

InChI Key

AHUWLCOXOJBNRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)O)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC)C

Origin of Product

United States

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